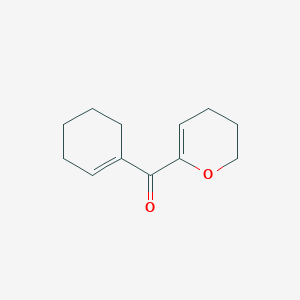![molecular formula C11H16S B12588107 1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene CAS No. 647843-22-9](/img/structure/B12588107.png)
1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene is an organic compound characterized by the presence of an ethylsulfanyl group attached to an ethyl group, which is further connected to a methylbenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene typically involves the reaction of 2-methylbenzene with ethylsulfanyl reagents under controlled conditions. One common method includes the use of ethylsulfanyl chloride in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethylsulfanyl group to ethyl groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylsulfanyl group can participate in binding interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Ethyldisulfanyl)-1-(ethylsulfanyl)ethane
- 1-(Ethylsulfanyl)-1-(methyldisulfanyl)ethane
- 1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}-1-propene
Uniqueness
1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
647843-22-9 |
|---|---|
Formule moléculaire |
C11H16S |
Poids moléculaire |
180.31 g/mol |
Nom IUPAC |
1-(1-ethylsulfanylethyl)-2-methylbenzene |
InChI |
InChI=1S/C11H16S/c1-4-12-10(3)11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3 |
Clé InChI |
HQCMIJOHGLHHFI-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C)C1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



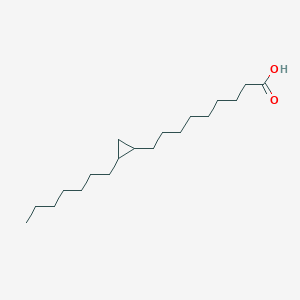
![2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B12588050.png)
propanedinitrile](/img/structure/B12588053.png)
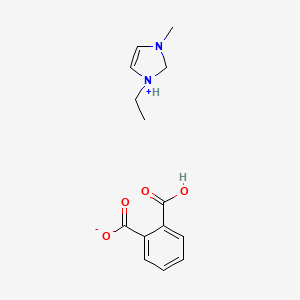
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12588067.png)

![Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane](/img/structure/B12588080.png)
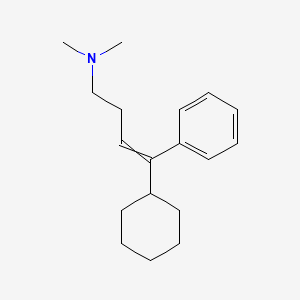
![7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588096.png)
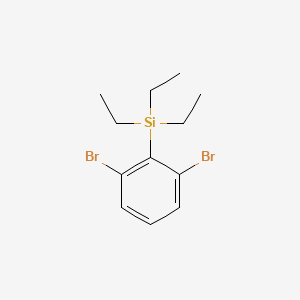
![3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12588113.png)
